The Chemical and Physical Properties of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: A Comprehensive Technical Guide
The Chemical and Physical Properties of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the design of neuroactive and biologically potent molecules relies heavily on the strategic deployment of rigidified scaffolds and halogenated pharmacophores. (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1272739-50-0) represents a highly specialized chiral building block that perfectly exemplifies this paradigm [1].
By embedding a primary amine within a conformationally restricted dihydrobenzofuran ring and introducing fluorine atoms at the 5 and 6 positions, this compound acts as a metabolically stable, rigidified bioisostere of phenethylamine. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications, tailored for drug development professionals.
Physicochemical Profiling & Structural Causality
The physical and chemical properties of a building block dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the downstream active pharmaceutical ingredient (API). The properties of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine have been optimized for central nervous system (CNS) penetration and metabolic resistance [2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1272739-50-0 | Specific to the (R)-enantiomer. |
| Molecular Formula | C₈H₇F₂NO | Low molecular weight allows for downstream functionalization. |
| Molecular Weight | 171.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Estimated) | 2.057 | Optimal lipophilicity for blood-brain barrier (BBB) crossing. |
| Polar Surface Area (PSA) | 35.25 Ų | Excellent membrane permeability (PSA < 90 Ų is ideal for CNS). |
| Stereochemistry | (R)-configuration | Critical for enantioselective target receptor binding. |
The Causality of Structural Modifications
The Rigidified Phenethylamine Core: Standard phenethylamines possess a highly flexible ethylamine side chain, which incurs a significant entropic penalty upon binding to a target receptor. By locking this side chain into the 5-membered heterocyclic dihydrobenzofuran ring, the rotational degrees of freedom are minimized. This entropic pre-organization enhances binding affinity to target receptors (such as monoamine transporters or G-protein coupled receptors) [3].
The 5,6-Difluoro Substitution: The addition of fluorine atoms at the C5 and C6 positions is a calculated metabolic intervention. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) serve two purposes:
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Metabolic Shielding: It blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation at the most electron-rich positions of the benzofuran ring, thereby extending the biological half-life of the molecule.
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Electronic Modulation: The strong electron-withdrawing nature of the fluorines lowers the pKa of the basic amine slightly, enhancing the fraction of un-ionized drug at physiological pH and facilitating passive membrane diffusion.
Synthetic Methodologies & Workflows
The synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine requires rigorous stereochemical control. The most robust industrial approach utilizes the asymmetric reductive amination of a ketone intermediate, ensuring high enantiomeric excess (ee) [4].
Step-by-Step Synthetic Protocol
Phase 1: Construction of the Core (5,6-Difluoro-2,3-dihydrobenzofuran-3-one)
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O-Alkylation: React 3,4-difluorophenol with 2-chloro-N-methoxy-N-methylacetamide in the presence of potassium carbonate ( K2CO3 ) and dimethylformamide (DMF) at 80°C.
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Causality: K2CO3 deprotonates the phenol, driving the nucleophilic substitution to form the ether intermediate.
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Cyclization: Treat the intermediate with a strong base (e.g., Lithium diisopropylamide, LDA) at -78°C in THF to induce an intramolecular Friedel-Crafts-type cyclization, yielding the benzofuran-3-one core.
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Self-Validation Check: Extract a 10 µL aliquot, quench in aqueous NH4Cl , and analyze via LC-MS. Proceed to Phase 2 only if the mass peak corresponds to the cyclized ketone ( [M+H]+=171.0 ).
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Phase 2: Asymmetric Reductive Amination
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Imine Formation: Condense the 5,6-difluoro-2,3-dihydrobenzofuran-3-one with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide ( Ti(OEt)4 ) in THF at 60°C.
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Causality: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the chiral sulfinyl imine.
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Diastereoselective Reduction: Cool the reaction to -40°C and add Sodium borohydride ( NaBH4 ). The bulky tert-butanesulfinyl group directs the hydride attack to the less hindered face of the imine.
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Deprotection: Cleave the chiral auxiliary using 4M HCl in dioxane to yield the crude (R)-amine hydrochloride salt.
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Self-Validation Check: Perform chiral HPLC (e.g., Chiralcel OD-H column). The protocol is only successful if the enantiomeric excess (ee) is >98%.
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Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.
Pharmacological Applications & Target Interactions
As a chiral building block, this compound is frequently incorporated into larger API structures targeting the central nervous system. The rigidified nature of the dihydrobenzofuran ring mimics the bioactive conformation of endogenous neurotransmitters like serotonin (5-HT) and dopamine.
Mechanism of Action & Binding Mechanics
When incorporated into a drug molecule, the (R)-enantiomer projects its amine group into the highly conserved aspartate residue (e.g., Asp3.32) of monoaminergic G-Protein Coupled Receptors (GPCRs). Simultaneously, the 5,6-difluoro motif engages in multipolar halogen bonding with hydrophobic pocket residues (such as phenylalanine or tryptophan), significantly anchoring the ligand and increasing residence time [3].
Receptor Binding Pathway Diagram
Caption: Pharmacodynamic and pharmacokinetic pathway of the difluorinated dihydrobenzofuran scaffold.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized compound, rigorous analytical protocols must be employed. The following is a self-validating system for determining the chiral purity of the compound.
Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC
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Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
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Column Selection: Utilize a Chiralcel AD-H column (250 mm x 4.6 mm, 5 µm) [4].
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Chromatographic Conditions:
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% diethylamine suppresses peak tailing caused by the secondary interactions between the basic amine and the silica support.
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Flow Rate: 0.7 mL/min.
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Detection: UV absorbance at 224 nm.
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Validation: Inject a racemic standard (CAS: 1273606-09-9) first to establish the retention times of both the (R) and (S) enantiomers. Baseline resolution ( Rs>1.5 ) must be achieved.
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Analysis: Inject the (R)-sample. Calculate the ee% using the area under the curve (AUC) formula: ee%=[(AUCR−AUCS)/(AUCR+AUCS)]×100 .
